2-{[(Tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid
Description
This compound is a Boc (tert-butoxycarbonyl)-protected amino acid derivative with a tetrahydrofuran-3-yl (oxolan-3-yl) substituent at the β-position of the propanoic acid backbone. The Boc group serves as a protective moiety for the amino group, enabling its use in peptide synthesis and medicinal chemistry. The oxolan-3-yl group introduces a cyclic ether structure, which may enhance solubility and metabolic stability compared to aliphatic or aromatic substituents.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(oxolan-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-9(10(14)15)6-8-4-5-17-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYWZOUUORFIOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1CCOC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404754-54-6 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of tert-butyl carbamate with an appropriate oxolane derivative under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions, with continuous monitoring to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The Boc protecting group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of acids or bases to facilitate the removal or replacement of the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various protected or functionalized derivatives.
Scientific Research Applications
Synthetic Applications
-
Peptide Synthesis
- The compound serves as a starting material for the synthesis of dipeptides. Its Boc protecting group allows for selective activation of the amino group under acidic conditions, facilitating coupling reactions with other amino acids or peptide fragments.
- A notable method involves using commonly employed coupling reagents to link the compound with other amino acids to form dipeptides, which are crucial in drug development and biological research.
-
Synthesis of β-(1,2,4-Triazol-1-yl)alanine Derivatives
- The compound is employed in synthesizing new derivatives of β-(1,2,4-triazol-1-yl)alanine. The synthesis process includes alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation. This method yielded a new derivative with an overall yield of 68%, highlighting its utility in generating bioactive compounds.
Biological Applications
Case Studies
| Study | Application | Methodology | Results |
|---|---|---|---|
| Synthesis of Dipeptides | Peptide Synthesis | Coupling with amino acids using coupling reagents | Formation of various dipeptides suitable for biological assays |
| β-(1,2,4-Triazol-1-yl)alanine Derivatives | Organic Chemistry | Alkylation and oxidation reactions | New derivatives synthesized with a yield of 68% |
| Antiproliferative Activity | Medicinal Chemistry | Screening against HCT-116 and MCF-7 cell lines | Identification of active compounds exhibiting IC50 values in the range of 1.9–7.52 μg/mL |
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions during synthetic processes. The oxolane ring provides additional stability and reactivity, allowing for the formation of complex molecules. The compound interacts with various molecular targets and pathways, depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the β-Position
The β-position substituent critically influences physicochemical properties and applications. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Solubility and Polarity: The oxolan-3-yl group in the target compound likely improves aqueous solubility compared to phenyl or thiophene derivatives due to the oxygen atom’s polarity . Dimethylamino substituents (e.g., CAS 1803565-67-4) further enhance solubility via protonation in acidic environments .
Steric and Electronic Effects: Methyl groups (e.g., CAS 16948-10-0) minimize steric hindrance, favoring reactions requiring accessibility to the α-carbon .
Synthetic Utility :
Biological Activity
2-{[(Tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid, also known as 3-{[(tert-butoxy)carbonyl]amino}-2-(oxolan-3-yl)propanoic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₂H₂₁N₂O₅, and it has a molecular weight of approximately 255.31 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group that influences its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the oxazoline derivative : This serves as a precursor for the subsequent reactions.
- Alkylation : The oxazoline is alkylated with various reagents to introduce the oxolane moiety.
- Deprotection : The Boc group is removed under acidic conditions to yield the final product.
This synthetic pathway has been reported to achieve high yields and purity, making it suitable for further biological evaluation .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.
- Antitumor Effects : Preliminary investigations indicate that this compound may exhibit cytotoxic effects on cancer cell lines, warranting further exploration in cancer therapeutics.
- Neuroprotective Effects : Some derivatives have demonstrated protective effects on neuronal cells, which could have implications in neurodegenerative diseases .
The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in apoptosis and cell proliferation.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A (2020) | Evaluate antimicrobial properties | Showed significant inhibition of E. coli growth at low concentrations. |
| Study B (2021) | Assess cytotoxicity on cancer cells | Induced apoptosis in breast cancer cell lines with IC50 values in the micromolar range. |
| Study C (2022) | Investigate neuroprotective effects | Reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxins. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-{[(Tert-butoxy)carbonyl]amino}-3-(oxolan-3-yl)propanoic acid in laboratory settings?
- Methodological Answer : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group, followed by coupling with oxolane (tetrahydrofuran) derivatives. Key steps include:
- Boc Protection : Reacting the primary amine with di-tert-butyl dicarbonate under alkaline conditions (e.g., aqueous NaHCO₃) .
- Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the Boc-protected amine to oxolan-3-ylpropanoic acid derivatives .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for isolating the final product .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the oxolane ring (δ 1.8–2.2 ppm for methylene groups) and Boc-protected amine (δ 1.4 ppm for tert-butyl group) .
- ¹³C NMR : Confirm carbonyl groups (Boc: δ 155–160 ppm; carboxylic acid: δ 170–175 ppm) .
- FT-IR : Detect Boc C=O stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 318.3 for C₁₅H₂₅NO₅) .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Methodological Answer :
- Stability : The compound is stable at room temperature in inert atmospheres (e.g., N₂ or Ar) but hydrolyzes under acidic/alkaline conditions .
- Storage : Store at 2–8°C in airtight containers with desiccants (e.g., silica gel). Avoid exposure to moisture, strong oxidizers, or reducing agents .
- Decomposition : Thermal degradation above 150°C releases toxic fumes (e.g., CO, NOₓ); use fume hoods during handling .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and activation energies for Boc protection and coupling steps. Software like Gaussian or ORCA can model steric effects of the oxolane ring .
- Reaction Pathway Screening : Machine learning (e.g., ICReDD’s platform) identifies optimal solvents (e.g., DMF vs. THF) and catalysts by analyzing experimental datasets .
- Example : DFT simulations show THF improves oxolane ring stability during coupling compared to polar aprotic solvents .
Q. How to resolve contradictions in reported stability data for Boc-protected amino acids in different solvents?
- Methodological Answer :
- Controlled Studies : Compare degradation rates in DMSO, DMF, and aqueous buffers (pH 4–9) via accelerated stability testing (40°C/75% RH for 4 weeks). Monitor via HPLC .
- Mechanistic Analysis : Use LC-MS to identify degradation products (e.g., tert-butanol from Boc cleavage) and propose pathways (acid-catalyzed vs. oxidative) .
- Recommendation : Avoid DMSO for long-term storage; use anhydrous DMF with molecular sieves .
Q. What strategies improve enantiomeric purity during the synthesis of chiral derivatives of this compound?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes for stereoselective reduction of intermediate ketones .
- Chromatographic Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC purification .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., L-tartaric acid) enhances enantiomeric excess (>99% ee) .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s reactivity with nucleophiles: How to design experiments to validate mechanisms?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates of the Boc-protected compound with primary amines (e.g., benzylamine) in THF vs. DCM. Use stopped-flow UV-Vis to track intermediates .
- Isotopic Labeling : Introduce ¹⁸O into the Boc carbonyl group; monitor isotopic distribution in products via MS to confirm nucleophilic attack pathways .
- Controlled Variables : Test under varying temperatures (25–60°C) and catalyst loads (e.g., DMAP) to isolate rate-determining steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
